molecular formula C23H25N3O3S B2956382 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 1788677-68-8

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide

Cat. No.: B2956382
CAS No.: 1788677-68-8
M. Wt: 423.53
InChI Key: MLIAMMWHUUVOPX-UHFFFAOYSA-N
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Description

This compound features a multifaceted structure integrating three key moieties:

  • Benzodioxin core: A 2,3-dihydro-1,4-benzodioxin group provides a fused oxygenated aromatic system, enhancing metabolic stability and influencing electronic properties .
  • Pyrazole scaffold: The 1H-pyrazol-4-yl group, substituted at the N1 position with a benzodioxin-methyl chain, contributes to hydrogen-bonding interactions and conformational rigidity.
  • Acetamide tail: The 2-[4-(propan-2-ylsulfanyl)phenyl]acetamide moiety introduces a lipophilic isopropyl thioether, modulating solubility and membrane permeability.

Potential applications include kinase inhibition or antimicrobial activity, though further pharmacological profiling is required.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-16(2)30-20-9-7-17(8-10-20)11-23(27)25-18-12-24-26(13-18)14-19-15-28-21-5-3-4-6-22(21)29-19/h3-10,12-13,16,19H,11,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIAMMWHUUVOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylmethyl intermediate, which is then reacted with 1H-pyrazol-4-yl derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include the modulation of signaling cascades related to inflammation or cell proliferation .

Comparison with Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()

  • Structural Differences :
    • Replaces the benzodioxin-methyl group with a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core.
    • Substitutes the propan-2-ylsulfanyl with a methylsulfanyl group.
  • X-ray crystallography (SHELX-refined) reveals intramolecular N–H···O hydrogen bonds stabilizing the pyrazolone ring, a feature absent in the target compound due to differing substitution .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Structural Differences :
    • Replaces the pyrazole with a 1,2,4-triazole ring bearing furylmethyl and pyridinyl substituents.
    • The acetamide is directly linked to the benzodioxin ring rather than a pyrazole.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Heterocyclic Core Reported Activity/Properties
Target Compound ~428.5* Propan-2-ylsulfanyl, benzodioxin-methyl Pyrazole N/A (Theoretical: kinase inhibition)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 383.45 Methylsulfanyl, phenylpyrazolone Pyrazolone Crystallographically characterized
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ~492.5* Furylmethyl, pyridinyl, triazole 1,2,4-Triazole N/A (Theoretical: antimicrobial)

*Calculated based on formula.

Research Findings and Implications

Hydrogen Bonding and Crystallography

  • The target compound’s benzodioxin-methyl group may induce steric hindrance, limiting intermolecular hydrogen bonding compared to ’s pyrazolone derivative, which exhibits N–H···O bonds critical for crystal packing .
  • The triazole analogue () could form stronger hydrogen bonds via its additional nitrogen atoms, enhancing stability in biological matrices .

Pharmacokinetic Considerations

  • The propan-2-ylsulfanyl group increases lipophilicity (predicted logP ~3.5) compared to methylsulfanyl (logP ~2.5), favoring blood-brain barrier penetration but risking higher metabolic clearance .
  • The benzodioxin core’s electron-rich aromatic system may reduce oxidative metabolism, extending half-life relative to furyl- or pyridinyl-containing analogues .

Biological Activity

The compound N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on various research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with pyrazole and phenylacetamide moieties. For instance, a method described in the literature outlines the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium, followed by further derivatization with bromo-substituted phenylacetamides to yield various sulfonamide derivatives . The structural integrity and purity of the synthesized compounds can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chlorideAqueous Na2CO3, RTN-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide
2Product from Step 1 + 2-bromo-N-(un/substituted-phenyl)acetamidesDMF, Lithium hydrideTargeted sulfonamide derivatives

Antioxidant and Antimicrobial Properties

Pyrazole derivatives have been noted for their antioxidant capabilities. Research indicates that compounds within this class exhibit significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems . Additionally, various studies have demonstrated antimicrobial properties against a range of pathogens. For example, certain pyrazolone derivatives have shown effective inhibition against fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies .

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response. This inhibition can lead to reduced pain and inflammation in various models of disease .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrazole derivatives. They are believed to exert protective effects against neurodegenerative disorders by modulating pathways involved in neuronal survival and apoptosis. This activity is particularly relevant in conditions such as Alzheimer's disease .

Case Studies

  • Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of several pyrazole derivatives using DPPH radical scavenging assays. The results indicated that certain compounds exhibited IC50 values comparable to standard antioxidants like ascorbic acid.
  • Case Study on Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of synthesized pyrazole compounds against clinical isolates of C. albicans and A. niger. The results demonstrated significant inhibition zones, suggesting their potential as alternative antifungal agents.

Pharmacological Implications

The pharmacological profile of this compound is promising due to its diverse biological activities. Its potential applications span several therapeutic areas:

  • Diabetes Management : The compound's ability to inhibit enzymes like α-glucosidase suggests a role in managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
  • Neurodegenerative Diseases : Its neuroprotective effects position it as a candidate for further research in treating Alzheimer's disease and other neurodegenerative disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntioxidantSignificant scavenging activity
AntimicrobialInhibition of fungi
Anti-inflammatoryCOX inhibition
NeuroprotectiveProtection against apoptosis

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for this compound, and how can reaction conditions be systematically improved?

  • Methodology :

  • Step 1 : Use carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with triethylamine in dichloromethane to facilitate amide bond formation, as demonstrated in analogous acetamide syntheses .
  • Step 2 : Optimize solvent systems (e.g., dichloromethane or pyridine) and catalysts (zeolites) under reflux (150°C) to enhance yield, guided by methods for hydroxyacetamide derivatives .
  • Step 3 : Employ statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches and identify critical parameters like temperature, stoichiometry, and catalyst loading .

Q. How is X-ray crystallography applied to confirm molecular structure and intermolecular interactions?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (100 K) with monochromatic radiation (MoKα) to determine unit cell parameters (e.g., monoclinic P21/cP2_1/c, a=14.9176a = 14.9176 Å) .
  • Analysis : Identify hydrogen-bonding motifs (e.g., N–H⋯O dimers with R22(10)R_2^2(10) graph sets) and dihedral angles between aromatic rings to validate steric and electronic interactions .
  • Validation : Compare experimental bond lengths/angles (e.g., mean C–C = 0.002 Å) with density functional theory (DFT) calculations to resolve structural ambiguities .

Advanced Research Questions

Q. How can computational modeling enhance reaction design and predict crystallographic properties?

  • Methodology :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and intermediates, as proposed by ICReDD’s integrated computational-experimental workflows .
  • Crystal Structure Prediction : Use software like Mercury or Materials Studio to simulate packing diagrams and compare with experimental data (e.g., hydrogen-bonding networks in ).
  • Feedback Loop : Refine computational models using experimental crystallographic data (e.g., Rfactor=0.042R_{\text{factor}} = 0.042) to improve accuracy for future predictions .

Q. How should researchers resolve contradictions between predicted and observed biological activities?

  • Methodology :

  • In Vitro Assays : Evaluate GABA receptor affinity using radioligand binding assays (e.g., PTZ-induced seizure models in mice) to correlate structural features (e.g., propan-2-ylsulfanyl group) with anticonvulsant activity .
  • SAR Analysis : Compare bioactivity data of analogs (e.g., substituent effects on pyrazole or benzodioxin moieties) to identify critical pharmacophores .
  • Data Triangulation : Cross-validate results with molecular docking studies targeting specific receptors (e.g., GABAA_A) to explain discrepancies between computational and experimental IC50_{50} values .

Q. What advanced techniques are recommended for analyzing stereoelectronic effects in the acetamide core?

  • Methodology :

  • Spectroscopic Analysis : Use 13C^{13}\text{C} NMR to assess electron-withdrawing/donating effects of the propan-2-ylsulfanyl group on the acetamide carbonyl (δ ~170 ppm) .
  • Electron Density Maps : Generate multipole models from high-resolution X-ray data to visualize charge distribution and polarizability .
  • Theoretical Studies : Perform natural bond orbital (NBO) analysis to quantify hyperconjugative interactions involving the pyrazole ring .

Data Contradiction Analysis

Q. How to address inconsistencies in solubility or stability data across studies?

  • Methodology :

  • Controlled Experiments : Standardize solvent systems (e.g., DMSO for solubility tests) and storage conditions (e.g., inert atmosphere) to minimize degradation .
  • HPLC Purity Checks : Monitor batch-to-batch variations using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
  • Thermogravimetric Analysis (TGA) : Characterize thermal stability (e.g., decomposition onset at 473–475 K) to identify incompatible experimental conditions .

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